molecular formula C20H19NO4S B2672672 3-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide CAS No. 898459-45-5

3-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide

Cat. No.: B2672672
CAS No.: 898459-45-5
M. Wt: 369.44
InChI Key: ALCQGZPZZAUBJT-UHFFFAOYSA-N
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Description

3-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with an ethanesulfonyl group and a 4-methoxynaphthalen-1-yl substituent

Scientific Research Applications

3-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzamides can vary widely depending on their specific structure and the context in which they are used. For example, some benzamides show anti-platelet activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with ammonia or an amine in the presence of a dehydrating agent.

    Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced via sulfonylation, where ethanesulfonyl chloride reacts with the benzamide in the presence of a base such as pyridine.

    Attachment of the 4-Methoxynaphthalen-1-yl Group: This step involves a coupling reaction, such as a Suzuki or Heck coupling, where the 4-methoxynaphthalen-1-yl group is attached to the benzamide core.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ethanesulfonyl group can be reduced to an ethyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-(ethanesulfonyl)-N-(4-hydroxynaphthalen-1-yl)benzamide.

    Reduction: 3-(ethyl)-N-(4-methoxynaphthalen-1-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3-(ethanesulfonyl)-N-(4-hydroxynaphthalen-1-yl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(ethyl)-N-(4-methoxynaphthalen-1-yl)benzamide: Similar structure but with an ethyl group instead of an ethanesulfonyl group.

Uniqueness

3-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide is unique due to the presence of both the ethanesulfonyl and 4-methoxynaphthalen-1-yl groups, which confer specific chemical and biological properties that are not found in its analogs.

Properties

IUPAC Name

3-ethylsulfonyl-N-(4-methoxynaphthalen-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-3-26(23,24)15-8-6-7-14(13-15)20(22)21-18-11-12-19(25-2)17-10-5-4-9-16(17)18/h4-13H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCQGZPZZAUBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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